molecular formula C21H25ClN4O B12030686 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B12030686
M. Wt: 384.9 g/mol
InChI Key: JBEOLGVPRQQFRL-OEAKJJBVSA-N
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Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-methylphenyl group

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 2-chlorobenzyl chloride, reacts with piperazine to form 2-chlorobenzylpiperazine.

    Formation of the hydrazide: The intermediate 2-chlorobenzylpiperazine is then reacted with acetohydrazide to form the corresponding hydrazide.

    Condensation reaction: Finally, the hydrazide undergoes a condensation reaction with 4-methylbenzaldehyde under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi. In cancer cells, it may interfere with signaling pathways that regulate cell growth and proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:

  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-fluorobenzylidene)acetohydrazide

These compounds share similar structural features but differ in the substituents attached to the piperazine ring or the hydrazide moiety. The uniqueness of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN4O

Molecular Weight

384.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O/c1-17-6-8-18(9-7-17)14-23-24-21(27)16-26-12-10-25(11-13-26)15-19-4-2-3-5-20(19)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+

InChI Key

JBEOLGVPRQQFRL-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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